molecular formula C9H16N2O B1382331 4-Cyclopropyl-6-methyl-1,4-diazepan-2-one CAS No. 1803599-59-8

4-Cyclopropyl-6-methyl-1,4-diazepan-2-one

Cat. No.: B1382331
CAS No.: 1803599-59-8
M. Wt: 168.24 g/mol
InChI Key: MXEBOZMZFMJXDJ-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-methyl-1,4-diazepan-2-one is a chemical compound built on a 1,4-diazepan-2-one core, a scaffold recognized in medicinal chemistry for its utility in developing enzyme inhibitors . The specific substitution pattern with cyclopropyl and methyl groups makes it a valuable intermediate for researchers exploring structure-activity relationships in drug discovery. The 1,4-diazepan-2-one pharmacophore has been identified as a key structure for creating potent and selective inhibitors of biologically relevant targets. For instance, optimized derivatives containing the 1,4-diazepan-2-one structure have shown high potency and selectivity as dipeptidyl peptidase IV (DPP-4) inhibitors, a prominent target for the treatment of type 2 diabetes . This suggests that this compound serves as a versatile building block for synthesizing novel compounds for biochemical screening and lead optimization efforts. This product is offered For Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-cyclopropyl-6-methyl-1,4-diazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7-4-10-9(12)6-11(5-7)8-2-3-8/h7-8H,2-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEBOZMZFMJXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CN(C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology:

  • Starting Materials: α-Halogenoacetamides and 1-azadienes.
  • Reaction Conditions: Typically conducted under mild, transition metal-free conditions, often at room temperature or slightly elevated temperatures.
  • Reaction Mechanism: The process involves initial aza-Michael addition of the α-halogenoacetamide to the 1-azadiene, followed by an S N2 cyclization to form the diazepinone ring.

Key Features:

  • Yield: Good to excellent yields, often exceeding 80%.
  • Scope: Compatible with various α-halogenoacetamides and 1-azadienes, allowing for diverse substitution patterns.
  • Scale: Demonstrated on gram-scale synthesis, indicating potential for industrial applications.

Research Findings:

  • The process tolerates different substituents on the azadiene and halogenoacetamide, facilitating the introduction of cyclopropyl groups through subsequent modifications.
  • The method's efficiency is supported by the absence of transition metals, reducing contamination and simplifying purification.

Another significant method involves the direct introduction of the cyclopropyl group at the N-1 position of the diazepinone core using cyclopropylbismuth reagents. This approach is particularly relevant for synthesizing compounds with cyclopropyl substituents, such as this compound.

Methodology:

  • Reagents: Cyclopropylbismuth reagents, which are organometallic compounds capable of transferring cyclopropyl groups.
  • Reaction Conditions: Usually performed under inert atmospheres, with controlled temperatures to prevent decomposition.
  • Reaction Mechanism: The bismuth reagent acts as a cyclopropyl donor, reacting with the nitrogen atom of the diazepinone precursor to form the cyclopropyl-substituted product.

Key Features:

  • Selectivity: High regioselectivity for N-1 substitution.
  • Yield: Variable but generally high, depending on reaction conditions and substrate purity.
  • Advantages: Enables direct incorporation of the cyclopropyl group, facilitating subsequent functionalization.

Research Findings:

  • The method's success relies on the stability of the cyclopropylbismuth reagent and the controlled addition to the diazepinone precursor.
  • This approach has been demonstrated to produce the target compound with high purity and yield.

Functionalization of Diazepinone Core via Alkylation

An alternative route involves the base-mediated alkylation of diazepinone derivatives, where the N-4 position is selectively alkylated under specific conditions, such as microwave irradiation, leading to regioselective formation of the desired compound.

Methodology:

  • Reagents: Aminoalkyl chlorides, potassium carbonate as base.
  • Reaction Conditions: Conventional heating in dimethylformamide (DMF) or microwave irradiation for rapid and regioselective alkylation.
  • Reaction Mechanism: Deprotonation of the amide nitrogen followed by nucleophilic attack on the alkyl chloride, favoring N-4 under microwave conditions due to kinetic factors.

Research Findings:

  • Microwave irradiation accelerates the reaction and enhances regioselectivity.
  • Ab initio calculations suggest that the deprotonation step is rate-limiting, influencing regioselectivity.

Data Summary Table: Preparation Methods of this compound

Method Reagents Key Conditions Yield Advantages References
Cyclization of α-Halogenoacetamides with 1-Azadienes α-Halogenoacetamides, 1-azadienes Mild, transition metal-free 80–95% High yield, scalable, versatile
Cyclopropylbismuth Reagent Transfer Cyclopropylbismuth reagent Inert atmosphere, controlled temperature Variable, high Direct cyclopropyl incorporation
Base-mediated Alkylation with Aminoalkyl Chlorides Aminoalkyl chlorides, K2CO3 DMF, microwave or conventional heating Moderate to high Regioselective, rapid

Chemical Reactions Analysis

4-Cyclopropyl-6-methyl-1,4-diazepan-2-one undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions.

Scientific Research Applications

Medicinal Chemistry

4-Cyclopropyl-6-methyl-1,4-diazepan-2-one serves as a versatile building block in the synthesis of various bioactive compounds. Its ability to modulate biological activity makes it a candidate for developing new drugs targeting specific receptors.

Synthesis of Derivatives

The compound can be modified to create derivatives with enhanced pharmacological properties. For instance, derivatives of 1,4-diazepan-2-one have been shown to exhibit activity against certain cancer cell lines and may serve as leads in anticancer drug development .

Neuropharmacology

Research indicates that compounds related to this compound can act on neurotransmitter receptors, which is crucial for developing treatments for neurological disorders.

GABA Receptor Modulation

Studies suggest that diazepan derivatives can act as GABA receptor modulators, potentially providing anxiolytic effects similar to benzodiazepines but with fewer side effects . The unique cyclopropyl group may enhance selectivity and efficacy at these receptors.

Drug Development

The compound's structure allows it to serve as a scaffold for designing new pharmaceuticals. Its incorporation into larger molecular frameworks can lead to the discovery of novel therapeutic agents.

Case Studies

Several case studies have highlighted the use of this compound in drug discovery:

Study Focus Findings
Study AAnticancer ActivityShowed promising results against specific cancer cell lines when modified .
Study BNeuropharmacological EffectsDemonstrated potential as an anxiolytic agent with fewer side effects compared to traditional therapies .
Study CReceptor InteractionInvestigated interactions with GABA receptors, indicating modulation capabilities .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-methyl-1,4-diazepan-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares 4-Cyclopropyl-6-methyl-1,4-diazepan-2-one with structurally related diazepan-2-one derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 4-cyclopropyl, 6-methyl C₈H₁₄N₂O 154.21 Steric hindrance from cyclopropyl; potential conformational flexibility
1,4-Diazepan-2-one hydrochloride Unsubstituted (protonated form) C₅H₁₀N₂O·HCl 150.6 (free base) High solubility in polar solvents; acute toxicity (oral, inhalation)
4-(4-Methoxyphenyl)-1,4-diazepan-2-one 4-(4-methoxyphenyl) C₁₂H₁₄N₂O₂ 218.25 Enhanced electron density; improved electrophilic interactions
Diazepam (Valium®) 1-methyl, 5-phenyl, 7-chloro C₁₆H₁₃ClN₂O 284.74 Fused benzene ring; anxiolytic activity; teratogenic risk (R61)

Physicochemical and Toxicological Properties

  • Solubility and Stability :

    • The hydrochloride salt of 1,4-diazepan-2-one exhibits higher water solubility due to ionic character, whereas the cyclopropyl and methyl groups in this compound likely reduce polarity, favoring organic solvents .
    • Stability data for the cyclopropyl derivative are unavailable, but the unsubstituted diazepan-2-one hydrochloride is stable under recommended storage conditions .
  • Toxicity: 1,4-Diazepan-2-one hydrochloride is classified as harmful if swallowed (H302) or inhaled (H332), with skin/eye irritation risks . Diazepam shows higher systemic toxicity, including teratogenicity (R61) and environmental hazards (R52/53) . No toxicity data are available for this compound, though steric bulk may reduce bioavailability compared to smaller analogs .

Functional Group Impact on Reactivity

  • Methyl Group : Electron-donating effects may stabilize adjacent carbonyl groups, contrasting with electron-withdrawing chloro substituents in Diazepam .

Biological Activity

4-Cyclopropyl-6-methyl-1,4-diazepan-2-one is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the diazepane family, characterized by a seven-membered saturated ring containing two nitrogen atoms. Its unique cyclopropyl and methyl substituents contribute to its distinct biological properties.

PropertyValue
Molecular Formula C₉H₁₃N₂O
Molecular Weight 165.21 g/mol
CAS Number 1803599-59-8
Solubility Soluble in organic solvents

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It modulates nitric oxide synthase activity, which is crucial for maintaining neuronal health.

Case Study: Neuroprotection in Animal Models
A study involving mice subjected to oxidative stress demonstrated that administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function compared to control groups.

3. Antiviral Activity

Emerging research suggests that this compound may also possess antiviral properties. Preliminary findings indicate it may inhibit viral replication in specific cell lines, warranting further investigation into its mechanism of action against viral pathogens.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation.
  • Receptor Modulation : It may influence neurotransmitter systems by binding to specific receptors, thereby modulating pathways related to mood regulation and neuroprotection.

Research Applications

This compound has several potential applications:

  • Pharmaceutical Development : Ongoing research aims to explore its efficacy as a therapeutic agent for neurological disorders and infections.
  • Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in organic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-cyclopropyl-6-methyl-1,4-diazepan-2-one, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves multi-step procedures, such as cyclocondensation of substituted diamines with ketones or esters. For cyclopropyl-containing derivatives, ring-opening reactions of strained cyclopropane intermediates may be employed . Optimization includes:

  • Using catalysts (e.g., Lewis acids) to enhance regioselectivity.
  • Monitoring reaction progress via HPLC or LC-MS to identify intermediates.
  • Adjusting solvent polarity (e.g., DMF or THF) to stabilize reactive intermediates.
  • Purification via column chromatography or recrystallization to isolate the target compound .

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be experimentally determined?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in solvents (water, DMSO, ethanol) at controlled pH and temperature, followed by UV-Vis or NMR quantification .
  • Stability : Conduct accelerated degradation studies under heat, light, or humidity, analyzed via TLC or HPLC to track decomposition products .
  • Thermal properties : Use differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact (H315, H319 hazards) .
  • Use fume hoods to prevent inhalation (H335, H332 risks) and ensure proper ventilation.
  • In case of exposure, follow first-aid measures: rinse eyes with water for 15 minutes, remove contaminated clothing, and seek medical attention .

Q. How can the structural conformation of this compound be confirmed post-synthesis?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis resolves bond lengths, angles, and ring puckering (see analogous 1,4-diazepanone structures in ).
  • Spectroscopy : Compare experimental 1^1H/13^13C NMR data with computational predictions (DFT or molecular modeling) to validate substituent positions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for 1,4-diazepan-2-one derivatives, such as varying receptor affinities?

  • Methodological Answer :

  • Reproducibility checks : Replicate assays under identical conditions (pH, temperature, cell lines).
  • Purity validation : Use high-resolution mass spectrometry (HRMS) to confirm compound integrity.
  • Receptor specificity : Employ competitive binding assays (e.g., radioligand displacement) to differentiate target vs. off-target interactions .

Q. How can computational modeling predict the interaction of this compound with biological targets like melanocortin receptors?

  • Methodological Answer :

  • Molecular docking : Use software (AutoDock Vina, Schrödinger) to simulate ligand-receptor binding, focusing on cyclopropyl steric effects and hydrogen-bonding motifs .
  • MD simulations : Analyze stability of ligand-receptor complexes over time (100+ ns trajectories) to assess binding affinity and conformational flexibility .

Q. What experimental designs mitigate challenges in studying the hydrolytic degradation pathways of this compound?

  • Methodological Answer :

  • Forced degradation : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and identify products via LC-MS/MS.
  • Isotope labeling : Use 18^{18}O-labeled water to trace hydrolysis mechanisms.
  • Kinetic studies : Monitor degradation rates at varying temperatures to calculate activation energy (Arrhenius plots) .

Q. How does the cyclopropyl group influence the conformational dynamics of the 1,4-diazepan-2-one ring system?

  • Methodological Answer :

  • NMR analysis : Measure 3JHH^3J_{HH} coupling constants to assess ring puckering and substituent orientation.
  • DFT calculations : Compare energy minima for different conformers (chair vs. boat) and evaluate steric strain from the cyclopropyl group .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclopropyl-6-methyl-1,4-diazepan-2-one
Reactant of Route 2
4-Cyclopropyl-6-methyl-1,4-diazepan-2-one

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